molecular formula C7H4Cl2N2 B1357787 5,6-Dichloro-2-methylpyridine-3-carbonitrile CAS No. 66122-95-0

5,6-Dichloro-2-methylpyridine-3-carbonitrile

Cat. No.: B1357787
CAS No.: 66122-95-0
M. Wt: 187.02 g/mol
InChI Key: ZCGWTNSBGVYKSQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridine-3-carbonitrile (molecular formula: C₇H₄Cl₂N₂) is a halogenated pyridine derivative characterized by a nitrile group at the 3-position, methyl substitution at the 2-position, and chlorine atoms at the 5- and 6-positions. Its structural features—chlorine atoms (electron-withdrawing groups) and methyl substituent (electron-donating group)—create a unique electronic environment that influences reactivity and intermolecular interactions.

Properties

IUPAC Name

5,6-dichloro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGWTNSBGVYKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604665
Record name 5,6-Dichloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66122-95-0
Record name 5,6-Dichloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylpyridine-3-carbonitrile typically involves the chlorination of 2-methylpyridine-3-carbonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a flow reactor, which allows for better control over reaction parameters and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key pyridinecarbonitrile derivatives, focusing on substituent patterns and their implications:

Compound Name Substituents Molecular Formula Key Properties
5,6-Dichloro-2-methylpyridine-3-carbonitrile 2-CH₃, 5-Cl, 6-Cl, 3-CN C₇H₄Cl₂N₂ High lipophilicity (Cl groups); steric hindrance from CH₃
6-Chloro-3-pyridinecarbonitrile 6-Cl, 3-CN C₆H₃ClN₂ Simpler structure; lower steric hindrance
6-Chloro-5-methoxy-3-pyridinecarbonitrile 5-OCH₃, 6-Cl, 3-CN C₇H₅ClN₂O Methoxy group enhances solubility; reduced electrophilicity at 5-position
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile 2-Cl, 3-CN, 6-(5-Cl-thiophene) C₁₀H₄Cl₂N₂S Thiophene ring introduces π-conjugation; potential for heterocyclic coupling
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) Complex fused ring system, 3-CN C₂₂H₁₇N₃O₃S Extended conjugation; higher molecular weight (403 g/mol)

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but chloro and methyl groups likely elevate melting points compared to non-halogenated analogs. 6-Chloro-5-methoxy-3-pyridinecarbonitrile: Higher solubility in polar solvents due to methoxy group . Compound 11b (from ): Melting point 213–215°C, influenced by aromatic stacking .
  • Spectroscopic Features :

    • IR Spectroscopy : Nitrile stretches (~2,200 cm⁻¹) are consistent across derivatives .
    • NMR : Methyl groups (δ ~2.2–2.4 ppm in ^1H NMR) and aromatic protons (δ ~6–8 ppm) vary based on substituents .

Key Research Findings

  • Electronic Effects : Chlorine atoms increase electrophilicity at adjacent positions, enhancing reactivity toward nucleophiles. Methoxy or methyl groups modulate solubility and steric accessibility .
  • Biological Activity : Derivatives with extended conjugation (e.g., compound 11b) exhibit enhanced binding to biological targets, as seen in their use as protease inhibitors .

Biological Activity

5,6-Dichloro-2-methylpyridine-3-carbonitrile (DCMPC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its chlorinated pyridine structure and a nitrile functional group. It serves as a versatile building block in organic synthesis and has been investigated for various biological applications:

  • Medicinal Chemistry : DCMPC is explored as a precursor in the synthesis of pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) due to its bioactive properties.
  • Agricultural Science : The compound is also utilized in the formulation of agrochemicals, where it may exhibit herbicidal or fungicidal activities.

The biological activity of DCMPC is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of chlorine atoms and the nitrile group influences its binding affinity and specificity toward molecular targets. This interaction can lead to either the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research indicates that compounds similar to DCMPC possess significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives exhibit potent activity against various bacterial strains, suggesting that DCMPC could be effective against pathogens such as Clostridium difficile and others resistant to conventional antibiotics .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that DCMPC exhibits low cytotoxicity while maintaining potent biological activity. This profile makes it an attractive candidate for drug development, particularly for conditions where selective toxicity is crucial .

Case Studies

  • Inhibition of Tyrosinase : A series of studies have highlighted the potential of DCMPC derivatives as tyrosinase inhibitors, which are valuable in treating skin disorders like hyperpigmentation. The IC50 values for these compounds range significantly, indicating varying degrees of effectiveness against tyrosinase activity .
  • Anti-inflammatory Properties : Research has indicated that similar compounds can exhibit anti-inflammatory effects in animal models. For example, derivatives showed reduced inflammation markers in rat models, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary

Study Focus Findings Reference
Antimicrobial ActivityEffective against C. difficile; low cytotoxicity
Tyrosinase InhibitionIC50 values indicate strong inhibition potential
Anti-inflammatory EffectsReduced inflammation markers in rat models

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